molecular formula C19H20N4OS B12021188 4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 613249-12-0

4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12021188
CAS No.: 613249-12-0
M. Wt: 352.5 g/mol
InChI Key: YZRMITMJRLCFIA-UDWIEESQSA-N
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Description

4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-isopropylbenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic or basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating infections and other diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Ethylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Propylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

CAS No.

613249-12-0

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4OS/c1-13(2)15-9-7-14(8-10-15)12-20-23-18(21-22-19(23)25)16-5-4-6-17(11-16)24-3/h4-13H,1-3H3,(H,22,25)/b20-12+

InChI Key

YZRMITMJRLCFIA-UDWIEESQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC

Origin of Product

United States

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